![molecular formula C42H40O2P2 B151349 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-25-2](/img/structure/B151349.png)

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

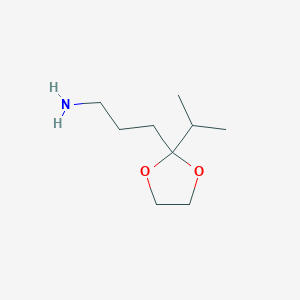

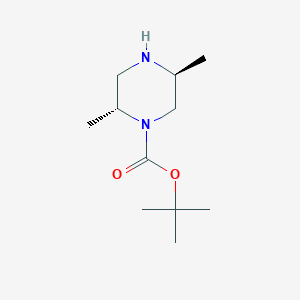

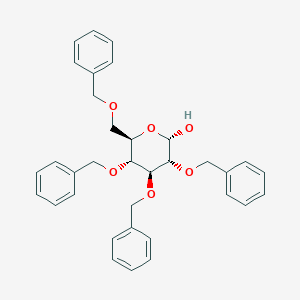

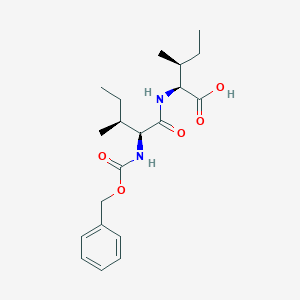

“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2 . It has a molecular weight of 638.71 . This compound is used in proteomics research .

Molecular Structure Analysis

The SMILES string representation of this compound isCOc1cccc(P(c2ccc(C)cc2)c3ccc(C)cc3)c1-c4c(OC)cccc4P(c5ccc(C)cc5)c6ccc(C)cc6 . This provides a text-based representation of the compound’s structure.

Scientific Research Applications

Phosphine Derivatives in Catalysis

Phosphine derivatives, such as the one , play a pivotal role in catalysis, particularly in the synthesis and applications of Rh(I) complexes. These complexes are integral to both laboratory reactions and industrial processes. Despite the extensive research on classical ligands, there's ongoing exploration towards developing new preformed rhodium catalysts that are efficient and selective. The aim is to contribute to more sustainable chemistry practices, with rhodium-catalyzed processes continuing to present a stimulating challenge for metalloorganic chemists (Medici et al., 2021).

Environmental Implications of Phosphine

Research into the occurrence of phosphine in the environment, such as in soils, aquatic sediments, and sludges, reveals its role as a small gaseous link in the phosphorus cycle. This could have long-term atmospheric implications, considering phosphine's migration through the soil's interstitial gas sphere. Such processes might influence the phosphorus balance in agricultural and wetland soils, making the study of phosphine's environmental behavior crucial (Glindemann et al., 2005).

Phosphine's Role in Insecticide Resistance

The usage of phosphine gas as an insecticide for stored grains has prompted investigations into the mechanisms behind phosphine resistance in stored-product insects. Understanding the biological and chemical interactions of phosphine with redox systems, particularly in resistant species, is essential for developing effective pest management strategies and alternative fumigants (Chaudhry, 1997).

properties

IUPAC Name |

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMVLPFJTUJZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)